5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one
Description
BenchChem offers high-quality 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(benzenesulfonylmethyl)-4-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-12-16(11-28(25,26)15-5-3-2-4-6-15)22-17(24)23(12)13-7-9-14(10-8-13)27-18(19,20)21/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCZCNXKYOIMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one, also known as compound CAS 439095-99-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O4S |
| Molar Mass | 412.38 g/mol |
| CAS Number | 439095-99-5 |
The compound's biological activity is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the trifluoromethoxy group enhances lipophilicity and potentially increases binding affinity to target proteins involved in disease processes.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
The compound's cytotoxic effects were measured using the MTT assay, revealing IC50 values that suggest potent antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.9 |
| A549 | 28.7 |
| HCT116 | 21.5 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as induction of apoptosis or cell cycle arrest.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using models such as the rat air pouch model of inflammation. It was found to significantly reduce white blood cell infiltration and inhibit COX-2 derived prostaglandin production, suggesting a mechanism similar to that of selective COX-2 inhibitors:
- COX-2 Inhibition :
- IC50 = 0.25 µM (selective for COX-2 over COX-1)
This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies report its effectiveness in inhibiting bacterial growth, particularly:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MIC) were determined, indicating effective antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antitumor Activity : A study reported the synthesis of related imidazole derivatives and their evaluation against various cancer cell lines, highlighting the structure-activity relationship (SAR) that suggests modifications can enhance potency .
- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory properties of sulfonamide derivatives, including our compound, showing significant inhibition in preclinical models .
- Broad-Spectrum Antimicrobial Activity : Research demonstrated that compounds similar to this imidazole derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Applications De Recherche Scientifique
Anticancer Applications
Research indicates that this compound exhibits potent anticancer properties. Its structural analogs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Case Studies
A series of studies evaluated the efficacy of imidazole derivatives against multiple cancer cell lines. The results demonstrated:
- HeLa (cervical cancer) : IC50 = 0.33 μM
- A2780 (ovarian cancer) : IC50 = 1.71 μM
- MCF-7 (breast cancer) : IC50 = 0.95 μM
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one | HeLa | 0.33 | |
| 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one | A2780 | 1.71 | |
| 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one | MCF-7 | 0.95 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. The presence of the phenylsulfonyl group enhances its ability to modulate inflammatory responses.
Case Studies
Research focused on macrophage models indicated that modifications in the compound's structure could effectively reduce cytokine production, providing insights into their therapeutic potential against inflammation.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties, particularly against resistant bacterial strains.
Case Studies
Recent investigations highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibacterial agents.
Q & A
Q. What are the established synthetic routes for 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving substituted imidazole precursors. For example:
- Conventional heating : React 1-[4-(trifluoromethoxy)phenyl]imidazol-2-one with phenylsulfonylmethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Microwave-assisted synthesis : Using a microwave reactor (e.g., 150 W, 120°C) reduces reaction time to 30–60 minutes with comparable yields (65–75%) .
- Key variables : Solvent polarity (DMF > DMSO), base strength, and temperature critically affect sulfonylation efficiency.
Q. Which spectroscopic techniques are optimal for structural characterization, and how are spectral data validated?
- Methodological Answer :
- FTIR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and imidazolone (C=O, ~1700 cm⁻¹) groups .
- NMR : ¹H NMR detects trifluoromethoxy (δ 4.3–4.5 ppm, split) and phenylsulfonyl (δ 7.5–8.0 ppm, aromatic) protons. ¹³C NMR identifies carbonyl (δ 160–165 ppm) and quaternary carbons .
- Validation : Cross-check experimental data with computational simulations (e.g., DFT) and compare with structurally analogous imidazolones .
Q. What safety precautions are recommended for handling this compound during synthesis?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation from sulfonyl groups .
- First aid : In case of skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?
- Methodological Answer :
- Scenario : Splitting in trifluoromethoxy signals may arise from rotational restriction or solvent polarity effects.
- Approach :
Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility.
Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent effects .
Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. What strategies optimize the compound’s bioactivity via structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold modification : Replace the phenylsulfonyl group with heteroaryl sulfones (e.g., pyridyl) to enhance solubility and target binding .
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Prioritize derivatives with ΔG < −8 kcal/mol .
- In vitro assays : Test inhibition of inflammatory markers (e.g., TNF-α) in RAW 264.7 macrophages at 10 µM .
Q. How can reaction yields be improved using design of experiments (DOE)?
- Methodological Answer :
- Factors : Temperature, solvent (DMF/DMSO ratio), catalyst (e.g., CuI), and reaction time.
- DOE setup : Use a fractional factorial design (4 factors, 16 runs) to identify critical interactions.
- Optimization : Response surface methodology (RSM) predicts a yield increase to >80% at 110°C with 1:3 DMF/DMSO .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?
- Methodological Answer :
- Degradation studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254 nm) to quantify half-lives .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
- Analytical quantification : HPLC-MS/MS with LOQ = 0.1 µg/L in water samples .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
